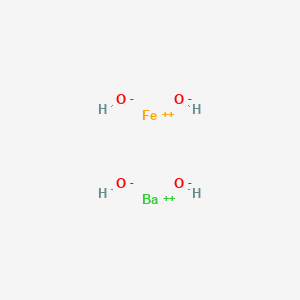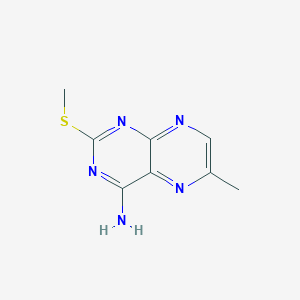![molecular formula C29H23N2P B12554458 2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine CAS No. 142672-91-1](/img/structure/B12554458.png)
2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine is an organophosphorus compound known for its unique structure and reactivity. This compound features a pyridine ring substituted with a triphenylphosphanylidene group, making it a valuable reagent in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine typically involves the reaction of triphenylphosphine with an appropriate pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphanylidene group. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the triphenylphosphanylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine exerts its effects involves the interaction of the triphenylphosphanylidene group with various molecular targets. This interaction can lead to the formation of stable complexes with metals or other reactive species, facilitating various chemical transformations. The pathways involved depend on the specific application and the nature of the interacting species.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylcarbethoxymethylenephosphorane: Another organophosphorus compound with similar reactivity but different substituents.
Methyl (triphenylphosphoranylidene)acetate: A related compound used in Wittig reactions for the synthesis of alkenes.
Uniqueness
2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine is unique due to its specific structure, which combines the reactivity of the triphenylphosphanylidene group with the stability of the pyridine ring. This combination makes it a versatile reagent in various chemical reactions and applications.
Propiedades
Número CAS |
142672-91-1 |
|---|---|
Fórmula molecular |
C29H23N2P |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
triphenyl-(2-pyridin-2-ylphenyl)imino-λ5-phosphane |
InChI |
InChI=1S/C29H23N2P/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-29-22-11-10-20-27(29)28-21-12-13-23-30-28/h1-23H |
Clave InChI |
BRDMJUFAWMERBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=NC2=CC=CC=C2C3=CC=CC=N3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[h]-1,6-naphthyridine, 3-ethyl-2-propyl-](/img/structure/B12554379.png)
![3-Fluoro-4-(morpholin-4-yl)-10H-[1]benzopyrano[3,2-b]pyridine](/img/structure/B12554384.png)
![Pyrrolidine, 1-[(2S,3R)-2-amino-3-methyl-1-oxopentyl]-](/img/structure/B12554385.png)
![N-[Cyano(morpholin-4-yl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12554407.png)


![2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine](/img/structure/B12554429.png)
![Benzenamine, N,N-diphenyl-4-[2-(triethoxysilyl)ethyl]-](/img/structure/B12554432.png)
phosphane](/img/structure/B12554438.png)
![(2R)-2-[(4-methoxyphenyl)methylamino]butan-1-ol](/img/structure/B12554442.png)

![2,2-Dimethyl-N-[(1-oxo-1lambda~5~-pyridin-3-yl)methyl]propanamide](/img/structure/B12554454.png)
![Acetic acid, [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester](/img/structure/B12554472.png)
![3-(Furan-2-YL)-1-sulfanylidene-1H-cyclopenta[A]naphthalene-2-carbonitrile](/img/structure/B12554484.png)
